![molecular formula C27H26N6O3 B2486396 7-(4-(ベンジルオキシ)-3-エトキシフェニル)-5-メチル-N-(ピリジン-3-イル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド CAS No. 367907-33-3](/img/structure/B2486396.png)
7-(4-(ベンジルオキシ)-3-エトキシフェニル)-5-メチル-N-(ピリジン-3-イル)-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. Research in this area focuses on synthesizing novel compounds and analyzing their chemical and physical properties to explore their utility in various applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of thiazolo and triazolo pyrimidine derivatives can be achieved through alkylation, cyclization, and desulphurization reactions, demonstrating the complex synthetic routes needed to construct these molecules (Haiza et al., 2000).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's chemical behavior. Studies typically employ single-crystal X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT methods) to elucidate the molecular structure, bond lengths, angles, and torsion angles of compounds (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the compound's structure. Research into similar compounds has explored reactions with various reagents to introduce new functional groups or modify the molecular framework, highlighting the versatile reactivity of these molecules (Albert & Thacker, 1972).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application and formulation. These properties are often determined experimentally through a combination of spectroscopic analysis and crystallography (Canfora et al., 2010).
Chemical Properties Analysis
The chemical stability, reactivity towards different reagents, and potential for undergoing various chemical transformations are critical aspects of a compound's chemical properties. Studies on related compounds have shown that the presence of specific functional groups can significantly impact these properties, guiding the development of novel compounds with desired chemical behaviors (Pryadeina et al., 2008).
科学的研究の応用
抗菌活性
この化合物の抗菌特性は、感染症の世界的な課題と抗生物質耐性菌の出現により注目を集めています。 研究者らは、この化合物を含む一連の新しいトリアゾロ[4,3-a]ピラジン誘導体を合成し、その抗菌活性を評価しました 。これらの誘導体のいくつかは、グラム陽性菌の黄色ブドウ球菌とグラム陰性菌の大腸菌の両方に対して、中程度から良好な抗菌効果を示しました。 特に、化合物2eは、第一線の薬剤であるアンピシリンと同等の優れた抗菌活性を示しました .
EGFRキナーゼ阻害および抗増殖活性
がん研究の分野では、科学者たちは、この化合物に関連する誘導体を設計および合成してきました。 具体的には、一連の3’- (4- (ベンジルオキシ)フェニル)-1’-フェニル-5- (ピリジン-4-イル)-3,4-ジヒドロ-1’H,2H-3,4’-ビピラゾール誘導体のEGFRキナーゼ阻害活性および乳がん(MCF-7)、非小細胞肺腫瘍(A549)、大腸がん(HCT-116)、および子宮頸がん(SiHa)を含むさまざまなヒトがん細胞株に対する抗増殖効果を評価しました .
RORγt逆アゴニズムおよびその他の生物活性
この化合物は、その多様な生物活性を調査されています。 これは、免疫学および自己免疫疾患研究において関連するRORγt逆アゴニストとして作用します 。 さらに、PHD-1、JAK1、およびJAK2に対する阻害効果を示し、心臓血管疾患、2型糖尿病、および過増殖性障害の治療に役立つ可能性があります .
CDK2阻害
研究者らは、新規CDK2阻害剤を開発することを目指して、ピラゾロ[3,4-d]ピリミジン骨格に基づいた誘導体を調査してきました。 これらの化合物は、乳がん(MCF-7)、肝細胞がん(HepG-2)、および大腸がん(HCT-116)細胞株に対するin vitro抗増殖活性を評価しました .
DNAおよびRNA構造
DNAおよびRNAの構造に存在することから、ピリミジン化合物は生物学的プロセスにおいて重要な役割を果たしています。 この特定の化合物は直接言及されていませんが、核酸との相互作用を理解することは、創薬および治療用途に関連する可能性があります .
作用機序
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to exhibit activities against various targets, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif can inhibit the growth of cells by interacting with their targets .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis .
Pharmacokinetics
The synthesis of a similar [1,2,4]triazolo[4,3-a]pyridine derivative was reported to be a clean, green approach, suggesting that the compound might have favorable environmental and safety profiles .
Result of Action
A similar compound was found to exhibit excellent antiproliferative activities against a549, mcf-7, and hela cancer cell lines . It inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .
生化学分析
Biochemical Properties
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are crucial in cell signaling pathways related to cancer progression . The compound binds to the active sites of these kinases, thereby blocking their activity and preventing downstream signaling that leads to cell proliferation and survival.
Cellular Effects
The effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on various cell types include inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. In cancer cells, this compound disrupts cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to reduced cell survival and increased apoptosis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects through direct binding interactions with target proteins. It acts as an inhibitor of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . This inhibition leads to the suppression of oncogenic signaling pathways, ultimately resulting in decreased tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is metabolized primarily in the liver through cytochrome P450 enzymes . It undergoes oxidative metabolism, leading to the formation of various metabolites that may retain or lose biological activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation in tissues are critical for its therapeutic effects and can be influenced by factors such as tissue permeability and binding affinity.
Subcellular Localization
The subcellular localization of 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, as it needs to reach its target proteins within these subcellular regions to exert its biological effects.
特性
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-35-23-14-20(11-12-22(23)36-16-19-8-5-4-6-9-19)25-24(18(2)31-27-29-17-30-33(25)27)26(34)32-21-10-7-13-28-15-21/h4-15,17,25H,3,16H2,1-2H3,(H,32,34)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKPKHLWDKSFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)

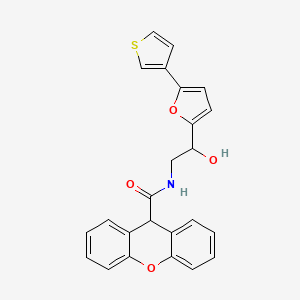
![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)
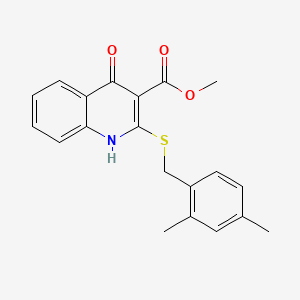
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)
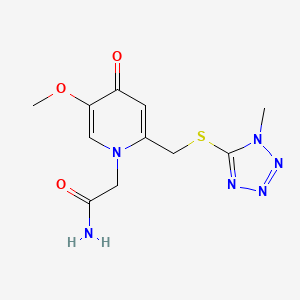

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
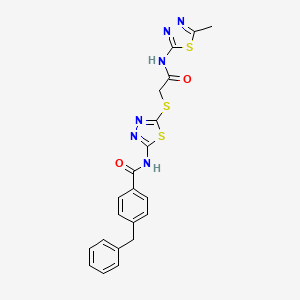
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)
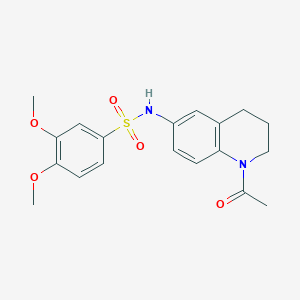
![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)